1-(2-Bromoethoxy)-2,3-dimethylbenzene
Description
1-(2-Bromoethoxy)-2,3-dimethylbenzene is an organic compound with the molecular formula C10H13BrO. It is a derivative of benzene, where the benzene ring is substituted with a 2-bromoethoxy group and two methyl groups at the 2 and 3 positions. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Properties
IUPAC Name |
1-(2-bromoethoxy)-2,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-8-4-3-5-10(9(8)2)12-7-6-11/h3-5H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QROMNSZEJTVAEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20629777 | |
| Record name | 1-(2-Bromoethoxy)-2,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37136-95-1 | |
| Record name | 1-(2-Bromoethoxy)-2,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Bromoethoxy)-2,3-dimethylbenzene can be synthesized through the Williamson ether synthesis. This involves the reaction of 2,3-dimethylphenol with 2-bromoethanol in the presence of a strong base such as sodium hydride (NaH) or potassium hydride (KH). The reaction proceeds via an S_N2 mechanism, where the alkoxide ion formed from the phenol attacks the carbon atom bonded to the bromine in 2-bromoethanol, resulting in the formation of the ether linkage .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromoethoxy)-2,3-dimethylbenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form the corresponding ethoxy derivative without the bromine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Nucleophilic Substitution: Products include 2,3-dimethylphenol derivatives with various substituents replacing the bromine atom.
Oxidation: Products include 2,3-dimethylbenzoic acid or 2,3-dimethylbenzaldehyde.
Reduction: The major product is 1-(2-ethoxy)-2,3-dimethylbenzene.
Scientific Research Applications
1-(2-Bromoethoxy)-2,3-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to study the effects of brominated aromatic compounds on biological systems. It may serve as a model compound in toxicological studies.
Medicine: Research into its potential pharmacological properties is ongoing. It may have applications in the development of new drugs or as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Bromoethoxy)-2,3-dimethylbenzene exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In biological systems, the compound may interact with cellular components, leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
1-(2-Bromoethoxy)-2-methoxybenzene: Similar structure but with a methoxy group instead of two methyl groups.
1-(2-Bromoethoxy)-4-methylbenzene: Similar structure but with a single methyl group at the 4 position.
1-(2-Bromoethoxy)-2,4-dimethylbenzene: Similar structure but with methyl groups at the 2 and 4 positions.
Uniqueness
1-(2-Bromoethoxy)-2,3-dimethylbenzene is unique due to the specific positioning of its substituents. The presence of two methyl groups at the 2 and 3 positions, along with the 2-bromoethoxy group, imparts distinct chemical and physical properties. This unique structure influences its reactivity and makes it a valuable compound in various chemical syntheses and applications .
Biological Activity
1-(2-Bromoethoxy)-2,3-dimethylbenzene, also known as a brominated aromatic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's structure includes a bromine atom and an ethoxy group, which may influence its interaction with biological systems.
The molecular formula for this compound is with a molecular weight of approximately 229.12 g/mol. The presence of the bromine atom is significant as halogenated compounds often exhibit unique biological properties.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. Brominated compounds are known to participate in nucleophilic substitution reactions, which can affect cellular signaling pathways and gene expression.
Biological Activity
Research indicates that brominated aromatic compounds can exhibit a range of biological activities, including:
- Antimicrobial Properties : Some studies suggest that brominated compounds can inhibit the growth of certain bacteria and fungi.
- Anticancer Activity : There is evidence that brominated compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways.
- Endocrine Disruption : Brominated compounds have been implicated in endocrine disruption, potentially affecting hormone balance in living organisms.
Case Studies
- Antimicrobial Effects : A study demonstrated that a related brominated compound exhibited significant antibacterial activity against Staphylococcus aureus. This suggests that this compound may possess similar properties due to structural similarities.
- Cytotoxicity in Cancer Cells : Research on structurally similar brominated compounds showed that they could induce cell cycle arrest and apoptosis in various cancer cell lines. The mechanism involved the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
- Endocrine Disruption Assessment : A review highlighted the potential for brominated aromatic compounds to interfere with endocrine function by mimicking or blocking hormone action. This raises concerns regarding their environmental impact and safety in pharmaceuticals.
Data Table: Biological Activities of this compound
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
